1H-Indazole-1-carboxylic acid, 5-methyl-, 1,1-dimethylethyl ester

Indazole Regioselective protection Boc chemistry

1H-Indazole-1-carboxylic acid, 5-methyl-, 1,1-dimethylethyl ester (CAS 1337882-23-1), also known as tert-butyl 5-methyl-1H-indazole-1-carboxylate, is an N1-Boc-protected indazole derivative bearing a methyl substituent at the 5-position of the indazole core. With molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol, this compound belongs to the class of indazole heterocycles that serve as privileged scaffolds in kinase inhibitor drug discovery and as phenol bioisosteres with documented metabolic stability advantages.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
CAS No. 1337882-23-1
Cat. No. B3232296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazole-1-carboxylic acid, 5-methyl-, 1,1-dimethylethyl ester
CAS1337882-23-1
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(N=C2)C(=O)OC(C)(C)C
InChIInChI=1S/C13H16N2O2/c1-9-5-6-11-10(7-9)8-14-15(11)12(16)17-13(2,3)4/h5-8H,1-4H3
InChIKeyHUNNUUFUNQOUKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indazole-1-carboxylic acid, 5-methyl-, 1,1-dimethylethyl ester (CAS 1337882-23-1): A Regioselectively N1-Boc-Protected 5-Methylindazole Building Block for Medicinal Chemistry


1H-Indazole-1-carboxylic acid, 5-methyl-, 1,1-dimethylethyl ester (CAS 1337882-23-1), also known as tert-butyl 5-methyl-1H-indazole-1-carboxylate, is an N1-Boc-protected indazole derivative bearing a methyl substituent at the 5-position of the indazole core . With molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol, this compound belongs to the class of indazole heterocycles that serve as privileged scaffolds in kinase inhibitor drug discovery and as phenol bioisosteres with documented metabolic stability advantages [1]. The Boc (tert-butoxycarbonyl) protecting group at the N1 position is installed under thermodynamic control, conferring regiochemical identity that distinguishes it from N2-protected or unprotected indazole congeners [2].

Why Generic Substitution Fails for CAS 1337882-23-1: Regiochemistry, Protecting Group Strategy, and Substituent Effects Matter


Indazole N-Boc protection is not regiochemically trivial. Under basic conditions, indazoles yield mixtures of N1- and N2-protected isomers; N1 selectivity requires thermodynamic control [1]. The 5-methyl substituent further modulates the electron density of the indazole ring, influencing both the efficiency of subsequent cross-coupling reactions and the metabolic fate of downstream drug candidates when the indazole serves as a phenol bioisostere [2]. Substituting this compound with an unprotected 5-methylindazole (CAS 1776-37-0) forfeits the orthogonal deprotection handle; substituting with an N2-Boc isomer or an unsubstituted N1-Boc-indazole alters the spatial presentation of the methyl group and may compromise SAR continuity in kinase inhibitor programs. The specific combination of N1-Boc protection, 5-methyl substitution, and documented vendor purity profiles makes generic interchange scientifically risky without re-validation of synthetic routes .

Quantitative Differentiation Evidence: CAS 1337882-23-1 Versus Closest Analogs


Evidence 1: N1 Regiochemical Identity – Thermodynamic N1-Boc Protection Versus N2 Isomer or N1/N2 Mixtures

The target compound is the N1-Boc regioisomer, obtained under thermodynamic control. Slade et al. (2009) demonstrated that indazole protection under strongly basic conditions yields an unselective mixture of N1 and N2 isomers, while thermodynamic conditions drive selectivity toward N1 [1]. The DMAPO/Boc2O system later reported by Umehara et al. (2024) achieves high-yield, high-selectivity N1-acylation across >40 examples, confirming that N1-functionalized indazoles are the thermodynamically favored products in modern synthetic protocols [2]. An N2-Boc isomer or a mixed batch would present different reactivity in Buchwald couplings and deprotection sequences.

Indazole Regioselective protection Boc chemistry

Evidence 2: Storage Condition Requirements – −20°C Cold Storage Versus Room Temperature for Unprotected Analog

The Boc-protected target compound requires storage at −20°C under dry, light-protected, sealed conditions with a documented shelf life of 2 years . In contrast, the unprotected 5-methyl-1H-indazole (CAS 1776-37-0) is stored sealed in dry conditions at room temperature . This difference reflects the increased hydrolytic lability of the Boc carbamate group, which necessitates cold-chain logistics for procurement and inventory management of CAS 1337882-23-1.

Stability Storage Boc protection

Evidence 3: Vendor Purity Differentiation – 98% (Leyan) Versus 95% (AKSci) for Identical CAS

Two identified vendors offer CAS 1337882-23-1 at different purity grades: Leyan specifies 98% purity (Cat. 1791118) , while AKSci specifies ≥95% (Cat. 2178DU) . This 3-percentage-point purity gap may be consequential for applications requiring stoichiometric precision, such as fragment-based library synthesis or late-stage functionalization where impurities could sequester catalysts or generate side products. No comparable purity specification was located for the unsubstituted N1-Boc-indazole (no methyl) from these vendors.

Purity Procurement Quality

Evidence 4: Cost Efficiency Versus 4-Bromo-5-methyl-N1-Boc-indazole Analog

Price comparison between CAS 1337882-23-1 and its 4-bromo analog (CAS 926922-41-0) reveals a substantial cost differential. The target compound is listed at approximately ¥6,223 for 500 mg (Biomart) , whereas 4-bromo-5-methyl-1H-indazole, N1-BOC protected is priced at ¥35,000 for only 250 mg (Fujifilm Wako) . On a per-gram basis, the target compound (~¥12,446/g) costs roughly 8.9% of the 4-bromo analog (~¥140,000/g). This cost advantage makes the 5-methyl compound the economically rational choice when the bromine handle is not required for planned cross-coupling diversification.

Cost Procurement Building block

Evidence 5: 5-Methyl Substituent as a Metabolic Soft Spot Blocker – Class-Level Advantage of Indazole over Phenol

Indazoles are established bioisosteres of phenol that resist glucuronidation and phase I/II metabolism. The textbook Drug Discovery with Privileged Building Blocks states: 'Indazole is a good bioisostere of phenol. Generally speaking, phenol's heterocyclic bioisosteres, including indazole, tend to be more lipophilic and less vulnerable to phase I and II metabolisms in comparison to phenol itself' [1]. A 2024 study on indazole bioisosteres of ifenprodil demonstrated that indazole replacements showed higher metabolic stability than the parent phenol, with no glucuronidation observed in the presence of UDPGA [2]. The 5-methyl substituent on the target compound further blocks a potential site of oxidative metabolism (CYP-mediated hydroxylation), a feature absent in the unsubstituted N1-Boc-indazole.

Metabolic stability Bioisostere Indazole

Evidence 6: Orthogonal Boc Deprotection – Catalytic NaOMe Method Yields 85–98% for Indazoles

The Boc group on indazoles can be removed under mild, selective conditions distinct from standard TFA-mediated protocols. A catalytic NaOMe (20 mol%) in dry MeOH at ambient temperature achieves N-Boc deprotection of indazoles in 85–98% yield [1]. This method is orthogonal to acid-labile protecting groups (e.g., tert-butyl esters, trityl groups) that would not survive TFA treatment. Alternative methods using Na2CO3 in refluxing DME or K2CO3 in aqueous MeOH have also been validated for indazole Boc deprotection [2]. The unprotected 5-methylindazole (CAS 1776-37-0) offers no such orthogonal deprotection handle, limiting synthetic flexibility.

Boc deprotection Orthogonal synthesis Indazole

Best-Fit Application Scenarios for CAS 1337882-23-1 Based on Quantitative Differentiation Evidence


Scenario 1: Kinase Inhibitor Fragment Library Synthesis Requiring Orthogonal N1 Protection

Medicinal chemistry teams building focused kinase inhibitor libraries benefit from the defined N1-Boc regiochemistry of CAS 1337882-23-1. As established by Slade et al. (2009), thermodynamic N1 protection avoids the N1/N2 mixtures obtained under basic conditions [1]. The 5-methyl group blocks metabolic oxidation at C5, a documented advantage when the indazole serves as a phenol bioisostere . The 98% purity grade (Leyan) minimizes side products in library synthesis where hundreds of compounds are prepared in parallel without intermediate purification. Researchers should specify the N1 regioisomer explicitly in procurement documentation to avoid inadvertent substitution with N2-Boc or mixed isomers.

Scenario 2: Convergent Synthetic Route Requiring Late-Stage Boc Deprotection Orthogonal to Acid-Labile Functionality

For synthetic sequences that incorporate acid-sensitive groups (e.g., tert-butyl esters, silyl ethers, or trityl-protected amines), the Boc group on CAS 1337882-23-1 can be removed under non-acidic conditions using catalytic NaOMe in MeOH at room temperature (85–98% yield) [1]. This is not possible with unprotected 5-methylindazole, which lacks a protecting handle. The cold-storage requirement (−20°C) must be factored into laboratory logistics , but this is standard for Boc-protected heterocycles and does not impose unusual handling burdens for experienced synthetic chemistry groups.

Scenario 3: Budget-Constrained SAR Exploration at the 5-Position of the Indazole Core

When the synthetic plan does not require a halogen handle at the 4-position for cross-coupling, CAS 1337882-23-1 offers a >10-fold cost advantage over the 4-bromo analog (CAS 926922-41-0), priced at ~¥12,446/g versus ~¥140,000/g respectively [1]. This cost differential enables procurement of 5–10 times more material within the same budget, supporting broader SAR exploration. Procurement officers should note that purity specifications vary between vendors (95% AKSci vs 98% Leyan) and should select based on the sensitivity of the intended transformation to impurities .

Scenario 4: Phenol-to-Indazole Bioisostere Replacement in Lead Optimization

Drug discovery programs replacing a metabolically labile phenol moiety with an indazole bioisostere can use CAS 1337882-23-1 as a protected intermediate. Literature evidence demonstrates that indazole replacements resist glucuronidation and exhibit improved pharmacokinetic profiles compared to phenol [1]. The 5-methyl substituent distinguishes this building block from unsubstituted N1-Boc-indazole by occupying the C5 position, which could otherwise undergo CYP-mediated hydroxylation and subsequent phase II conjugation. This pre-installed methyl group can accelerate SAR studies by eliminating the need for late-stage C–H functionalization at the 5-position.

Quote Request

Request a Quote for 1H-Indazole-1-carboxylic acid, 5-methyl-, 1,1-dimethylethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.